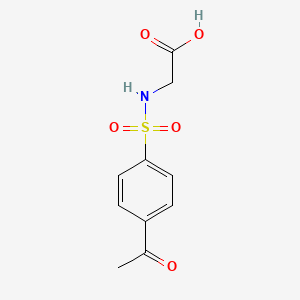![molecular formula C19H17N3O2S2 B2373236 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide CAS No. 1705721-46-5](/img/structure/B2373236.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis: A one-pot two-stage method has been developed for synthesizing imidazo[2,1-b]thiazol-5-yl sulfonamides, which may include the compound , without isolating intermediates, proposing a mechanism for annulated heterocyclic derivatives formation (Rozentsveig et al., 2013).
Potential Applications in Cancer Research
- Antitumor Activity: Imidazo[2,1-b][1,3]thiazole derivatives have shown moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines (Potikha & Brovarets, 2020).
Applications in COX-2 Inhibition
- Selective COX-2 Inhibition: A series of imidazo[2,1-b]thiazole analogs, containing a methyl sulfonyl COX-2 pharmacophore, were synthesized and evaluated as selective COX-2 inhibitors. Certain analogs demonstrated highly potent COX-2 inhibitory activity (Shahrasbi et al., 2018).
Contributions to Heterocyclic Synthesis
- Novel Sulfonamides Incorporating Thiazole: New sulfonamides incorporating thiazole, imidazo[1,2-a]pyridine, and imidazo[2,1-b]thiazole moieties have been synthesized, showing significant in-vitro anti-human liver hepatocellular carcinoma cell line activity (Bashandy, 2015).
Antimicrobial Applications
- Antimicrobial Activity: Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise in this domain (Shankerrao et al., 2017).
Molecular Structure Analysis
- Structural Study: The molecular packing and intermolecular interactions of certain nimesulidetriazole derivatives, which are structurally related to the compound , have been analyzed, providing insights into their chemical properties (Dey et al., 2015).
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-14-5-4-6-15(11-14)13-26(23,24)21-17-8-3-2-7-16(17)18-12-22-9-10-25-19(22)20-18/h2-12,21H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRQKJWPQGKBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2373156.png)


![7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2373159.png)


![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)
![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)

![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)

